molecular formula C17H16N2O3S B498039 4-methoxy-N-(2-pyridinylmethyl)-1-naphthalenesulfonamide CAS No. 902248-92-4

4-methoxy-N-(2-pyridinylmethyl)-1-naphthalenesulfonamide

Cat. No.: B498039
CAS No.: 902248-92-4
M. Wt: 328.4g/mol
InChI Key: JFQDCWOCOLKGPJ-UHFFFAOYSA-N
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Description

4-methoxy-N-(2-pyridinylmethyl)-1-naphthalenesulfonamide is a chemical compound with a complex structure that includes a naphthalene ring, a pyridine ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-pyridinylmethyl)-1-naphthalenesulfonamide typically involves the reaction of 4-methoxy-1-naphthalenesulfonyl chloride with 2-pyridinylmethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2-pyridinylmethyl)-1-naphthalenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-hydroxy-N-(2-pyridinylmethyl)-1-naphthalenesulfonamide.

    Reduction: Formation of this compound with an amine group.

    Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

4-methoxy-N-(2-pyridinylmethyl)-1-naphthalenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-pyridinylmethyl)-1-naphthalenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-(2-pyridinylmethyl)benzenesulfonamide
  • 4-methoxy-N-(2-pyridinylmethyl)benzamide

Uniqueness

4-methoxy-N-(2-pyridinylmethyl)-1-naphthalenesulfonamide is unique due to its naphthalene ring, which imparts distinct chemical properties compared to similar compounds with benzene rings. This structural difference can influence its reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

4-methoxy-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-22-16-9-10-17(15-8-3-2-7-14(15)16)23(20,21)19-12-13-6-4-5-11-18-13/h2-11,19H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFQDCWOCOLKGPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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